Bienvenue dans la boutique en ligne BenchChem!

HET0016

CYP4A inhibition 20-HETE synthase selectivity profiling

HET0016 is the definitive, mechanism-based CYP4A/4F inhibitor for dissecting the 20-HETE axis. Unlike non-selective pan-CYP agents, it provides unmatched specificity (>200-fold over major hepatic CYPs). Essential for validating 20-HETE's role in tumor angiogenesis, vascular tone, and stroke models. Available in research quantities for consistent, reproducible preclinical studies.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 339068-25-6
Cat. No. B019375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHET0016
CAS339068-25-6
SynonymsHET0016
N-hydroxy-N-4-butyl-2-methylphenylformamidine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)N=CNO)C
InChIInChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14)
InChIKeyLYNOGBKNFIHKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





HET0016 (CAS 339068-25-6): High-Purity N-Hydroxyformamidine Inhibitor for CYP4A/4F-Driven 20-HETE Research


HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine) is a selective, mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases, primarily targeting the CYP4A and CYP4F families [1]. Its primary mode of action is the potent inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis from arachidonic acid, a key signaling lipid implicated in vascular tone, angiogenesis, and inflammation [2]. With a reported IC50 of 8.9 ± 2.7 nM in human renal microsomes, HET0016 is established as a critical research tool for dissecting 20-HETE-dependent physiology and pathology, demonstrating over 200-fold selectivity against major hepatic drug-metabolizing CYP enzymes [3].

Limitations of Generic CYP4A/4F Inhibitors: Why HET0016 (339068-25-6) is a Non-Substitutable Tool


Generic substitution of HET0016 with other CYP4A/4F inhibitors is not scientifically valid due to profound differences in potency, selectivity, and mechanism. Compounds like 1-aminobenzotriazole (ABT) and 17-octadecynoic acid (17-ODYA) are non-selective or pan-CYP inhibitors that lack the high specificity of HET0016, leading to confounding off-target effects on epoxygenases and drug-metabolizing enzymes [1]. While second-generation inhibitors like TS-011 offer improved pharmaceutical properties, they exhibit a distinct CYP4F-selective profile [2]. HET0016 remains the benchmark research tool for which the majority of in vitro and in vivo data exist, making it irreplaceable for studies requiring consistency with a vast body of established literature [3].

HET0016 (339068-25-6): Quantitative Comparator Analysis for Scientific and Procurement Decisions


Potency and Isoform Selectivity: HET0016 vs. 17-ODYA and ABT in Human Renal Microsomes

HET0016 demonstrates superior potency for inhibiting 20-HETE formation in human renal microsomes compared to earlier generation inhibitors 17-ODYA and 1-ABT. HET0016 achieved an IC50 of 8.9 ± 2.7 nM, while 17-ODYA and 1-ABT were significantly less potent, with IC50 values of 1.8 ± 0.8 µM and 38.5 ± 14.9 µM, respectively [1]. This represents a >200-fold increase in potency for HET0016 over 17-ODYA and a >4,000-fold increase over 1-ABT.

CYP4A inhibition 20-HETE synthase selectivity profiling

Selectivity for ω-Hydroxylation vs. Epoxygenation: HET0016 vs. DDMS

HET0016 exhibits superior selectivity for inhibiting ω-hydroxylation (20-HETE synthesis) over epoxygenation (EET synthesis) when compared to the alternative CYP4A inhibitor DDMS. In rat renal microsomes, HET0016 inhibited 20-HETE formation with an IC50 of 35 ± 4 nM, whereas inhibition of epoxyeicosatrienoic acid (EET) formation required an IC50 of 2800 ± 300 nM, a selectivity window of 80-fold [1]. In contrast, DDMS inhibited 20-HETE production with an IC50 of ~2 µM and EET formation with an IC50 of ~60 µM, a selectivity window of only 30-fold [2].

CYP4A selectivity EET synthesis off-target profiling

Inhibition of Hepatic Drug-Metabolizing CYPs: HET0016 vs. TS-011

HET0016 demonstrates a unique, but quantifiable, selectivity profile against major hepatic CYP isoforms, which differs from second-generation inhibitors like TS-011. HET0016 inhibits CYP2C9, CYP2D6, and CYP3A4 with IC50 values of 3.3 µM, 83.9 µM, and 71.0 µM, respectively, providing selectivity windows of >370-fold, >9,400-fold, and >8,000-fold over its 20-HETE inhibition IC50 (8.9 nM) [1]. In contrast, TS-011 is reported to have no effect on the activities of CYP1A, 2C9, 2C19, 2D6, or 3A4 at concentrations up to 100 µM [2].

CYP selectivity drug-drug interaction CYP2C9 CYP2D6 CYP3A4

In Vivo Efficacy in Oncology Models: HET0016 vs. WIT002 in NSCLC Tumor Growth

In a direct in vivo comparison within the same study, HET0016 and the 20-HETE antagonist WIT002 both demonstrated significant anti-tumor activity in a non-small cell lung cancer (NSCLC) xenograft model. Treatment with HET0016 or WIT002 resulted in decreased tumor volume, reduced microvessel density (MVD), and a lower occurrence of spontaneous pulmonary metastasis compared to control groups [1]. While both compounds were effective, HET0016 acts as a synthesis inhibitor, whereas WIT002 is an antagonist, offering researchers a complementary toolset to dissect 20-HETE signaling.

non-small cell lung cancer angiogenesis metastasis in vivo efficacy

Recommended Research and Industrial Applications for HET0016 (CAS 339068-25-6)


Cancer Angiogenesis and Metastasis Research

HET0016 is ideally suited for preclinical oncology studies investigating the role of the CYP4A/20-HETE axis in tumor angiogenesis and metastasis. Its demonstrated efficacy in reducing tumor volume, microvessel density, and metastatic spread in NSCLC models makes it a critical tool for validating 20-HETE as a therapeutic target [1]. Researchers can use HET0016 to delineate the contribution of 20-HETE to VEGF and MMP-9 upregulation via PI3K and ERK1/2 signaling pathways [1].

Cardiovascular and Renal Physiology Studies

Given its potent and selective inhibition of 20-HETE synthesis, HET0016 is a key reagent for investigating 20-HETE's role in vascular tone, renal hemodynamics, and blood pressure regulation. Its ability to cross the blood-brain barrier [2] expands its utility to studies of cerebral circulation and the pathogenesis of stroke, as evidenced by its use in subarachnoid hemorrhage models [3]. Researchers should be aware of its poor aqueous solubility and short half-life, which may necessitate specialized formulations like hydroxypropyl-β-cyclodextrin complexation for in vivo work [4].

CYP4A/4F Enzyme Selectivity and Mechanism Studies

HET0016 is the prototypical tool compound for characterizing the pharmacology of CYP4A and CYP4F enzymes. Its well-defined inhibitory profile against multiple CYP4A isoforms (IC50s ranging from 12.1 to 20.6 nM) [5] and its irreversible, non-competitive mechanism of action [5] make it essential for in vitro enzyme kinetics, structure-activity relationship (SAR) studies, and the development of novel CYP4 inhibitors.

In Vitro Cell-Based Assays Requiring Defined 20-HETE Suppression

For cell culture experiments, HET0016 is used at concentrations of 1-10 µM to achieve robust inhibition of 20-HETE synthesis . This is particularly valuable in angiogenesis assays (e.g., HUVEC tube formation) and cancer cell invasion studies (e.g., Boyden chamber) where the specific contribution of endogenously produced 20-HETE needs to be isolated from other arachidonic acid metabolites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HET0016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.